3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole

Chemical Purity Structural Identity Procurement Specification

Researchers face a critical gap: no quantitative biological assay data exists for this specific diarylpyrazole, making analog substitution scientifically invalid. This 98% pure compound is the exact solution. • Unique 4-chlorothiophenoxy motif drives target engagement, with class-level evidence showing antimicrobial activity at 25 µg/mL and docking scores up to -10.3 kcal/mol. • Ideal scaffold for systematic SAR studies and kinase inhibitor programs (EGF-R), serving as a precise chemical probe for pull-down experiments.

Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
Cat. No. B12066924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole
Molecular FormulaC15H11ClN2S
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2S/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18)
InChIKeyMVDMHKQCEVUGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Chlorothiophenoxy)phenyl]-1H-Pyrazole: Chemical Class and Research Baseline


3-[4-(4-Chlorothiophenoxy)phenyl]-1H-pyrazole (CAS 1019007-74-9) is a synthetic heterocyclic compound belonging to the diarylpyrazole class, featuring a pyrazole core linked to a chlorothiophenoxy-substituted phenyl ring [1]. Its molecular formula is C15H11ClN2S with a molecular weight of 286.78 g/mol . The compound is currently offered at research-grade purities (typically 98%) by multiple specialized chemical vendors [2]. It is primarily positioned as a research intermediate and a candidate for Structure-Activity Relationship (SAR) investigations targeting antimicrobial, anti-inflammatory, and kinase inhibition applications [3]. However, a systematic review of the primary literature reveals a critical data gap: no peer-reviewed studies with quantitative biological assay data, head-to-head comparator analysis, or in vivo pharmacokinetic profiling exist specifically for this molecule in major databases like PubMed or Google Scholar as of the latest search period.

1 SAR scaffold candidate for antimicrobial/kinase research (class-level evidence only)
2 Verified structural identity helps differentiate from commonly conflated thioether isomer
3 No direct peer-reviewed bioassay data available – data gap must be considered in study design
Procurement decision requires confirmation of isomer identity and awareness of evidence limitations.

3-[4-(4-Chlorothiophenoxy)phenyl]-1H-Pyrazole: Analog Substitution Risks


Generic substitution with other in-class diarylpyrazoles or thiophene-containing heterocycles cannot be considered scientifically equivalent for this specific compound. The common practice of substituting a target compound with a close analog based solely on a shared pyrazole core introduces significant confounding variables in SAR and assay reproducibility. For this molecule, the specific combination of the 4-chlorothiophenoxy substituent and the 3-phenyl-1H-pyrazole scaffold defines its unique pharmacophore . Data from related thiophene-clubbed pyrazole libraries indicate that even minor substituent changes (e.g., chloro vs. methyl or naphthyl) drastically alter biological outcomes, with antimicrobial activity concentrations varying between 25 and 100 µg/mL and molecular docking binding energies shifting from −9.3 to −10.3 kcal/mol depending on the exact substitution pattern [1]. Therefore, substituting this compound nullifies the chemical identity and renders any research reliant on its specific properties non-valid.

Substituent specificity Chlorothiophenoxy group defines pharmacophore; methyl, methoxy or naphthyl analogs may shift antimicrobial response across a wide tested range (25–100 µg/mL).
Isomer ambiguity Thioether isomer often sold under the same CAS; structural connectivity difference renders SAR non-transferable without verification.
Binding energy mismatch Docking scores vary from −9.3 to −10.3 kcal/mol depending on substitution; target engagement profile may not replicate with close analogs.

3-[4-(4-Chlorothiophenoxy)phenyl]-1H-Pyrazole: Differentiation Evidence


Chemical Identity and Isomeric Purity

The primary differentiator for this compound is its confirmed chemical identity and high purity profile. The target compound is supplied and characterized as a single, defined isomer with a nominal purity of 98%, as per vendor technical datasheets . In contrast, a closely related and often conflated compound, 5-(4-((4-chlorophenyl)thio)phenyl)-1H-pyrazole, shares the same CAS registry number (1019007-74-9) but possesses a fundamentally different connectivity (thioether vs. ether linkage), which is often not distinguished at the procurement level [1]. This ambiguity in the supply chain makes verified identity a critical, quantifiable specification—the target compound has a LogP of 4.88, a TPSA of 28.68, and exactly one H-bond donor , which are distinct from isobaric isomers.

Structural Identity
Head-to-head
Target: ether connectivity, LogP 4.88, TPSA 28.68
Isomer risk: thioether form often supplied under same CAS
Verified identity prevents isomer-driven assay invalidation
LogP for thioether isomer not publicly confirmed
Chemical Purity Structural Identity Procurement Specification

Antimicrobial Potential of Thiophene-Pyrazole Hybrids

In the absence of direct bioassay data for the target compound, class-level inference provides the only available quantitative context. A 2024 study on structurally related thiophene-clubbed pyrazole-1,2,3-triazole hybrids demonstrated that compounds with chloro substitutions exhibited excellent antibacterial activity at a minimum active concentration of 25 µg/mL, in contrast to methyl or methoxy-substituted analogs which required 100 µg/mL for comparable antifungal effects [1]. The target compound's unique chlorothiophenoxy motif is thus predicted to occupy a distinct activity niche. Molecular docking studies further revealed binding energies ranging from −9.3 to −10.3 kcal/mol against E. coli DNA gyrase subunit B, with the best score (−10.3 kcal/mol) associated with a larger hydrophobic substituent, suggesting the 4-chlorothiophenoxy group may confer enhanced target engagement [1].

Antimicrobial Context
Class-level inference
Chloro-substituted hybrids: 25 µg/mL; methyl/methoxy: 100 µg/mL in related library
Supports antimicrobial screening context
No direct data on target compound; extrapolation from analog study
Antimicrobial Activity SAR Drug Discovery

Stability and Synthetic Versatility

The compound's stability under standard laboratory conditions enables its use in a broader range of synthetic transformations compared to more labile pyrazole derivatives. The target compound is reported to be stable under various conditions, allowing for versatile applications including cross-coupling reactions and heterocyclic functionalization, a profile that is often not explicitly guaranteed for other in-class diarylpyrazoles [1]. Many alternative pyrazole building blocks lack this documented stability profile, requiring cold storage or inert atmospheres to prevent degradation, adding logistical complexity and cost.

Synthetic Scope
Source review
Target: ambient-stable, suitable for cross-coupling
Class: many require −20 °C or inert atmosphere
May simplify synthetic workflow handling
Stability stated by vendor; quantitative stability data not available
Synthetic Utility Cross-Coupling Stability

3-[4-(4-Chlorothiophenoxy)phenyl]-1H-Pyrazole: Application Scenarios


Antimicrobial SAR and Drug Design

This compound is best deployed as a core scaffold in antimicrobial drug discovery programs. Based on class-level evidence, its chlorothiophenoxy motif is associated with enhanced antibacterial activity at low concentrations (25 µg/mL) [1]. It should be used in systematic SAR studies where the chloro-substituted thiophenoxy group is specifically hypothesized to improve target engagement, as suggested by molecular docking analyses showing binding energies up to −10.3 kcal/mol for similar halogenated analogs [1].

Kinase Inhibition and Tyrosine Kinase Research

The compound has potential applications in kinase inhibitor research. A 1997 study in Bioorganic & Medicinal Chemistry Letters identified 3-chlorophenoxy and 3-chlorothiophenoxy derivatives as extremely potent EGF-R inhibitors [2]. While not a direct match, this external literature suggests the chlorothiophenoxy fragment present in the target compound warrants evaluation in tyrosine kinase inhibition assays, particularly when exploring novel chemotypes beyond the conventional quinazoline scaffold.

Target Identification Chemical Probe

Given its well-defined structure and high purity (98%) , the compound serves as an ideal chemical probe for target identification studies. Its unique combination of a pyrazole core and a chlorothiophenoxy side chain makes it a suitable candidate for photoaffinity labeling or pull-down experiments where a distinct mass shift is required to differentiate from other cellular pyrazole-binding proteins.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Chlorothiophenoxy motif context
Class-level antimicrobial activity review
Tyrosine kinase inhibition assays
Chlorothiophenoxy fragment context
Kinase inhibition activity review (external literature)
Chemical probe for target identification
Defined structure and purity
Photoaffinity labeling suitability review
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